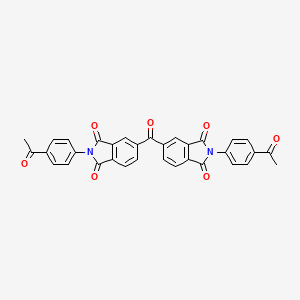![molecular formula C14H12N2O4S B11538950 2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene](/img/structure/B11538950.png)
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene is an organic compound characterized by the presence of a methyl group, a sulfanyl group attached to a methylphenyl ring, and two nitro groups on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene typically involves the nitration of a precursor compound. One common method involves the nitration of 2-Methyl-1-[(4-methylphenyl)sulfanyl]benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated temperature control systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or further nitrated derivatives
科学的研究の応用
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential antimicrobial properties. Compounds with nitro groups are often studied for their biological activity.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene depends on its specific application. In biological systems, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-Methyl-1-[(4-methylphenyl)sulfanyl]benzene: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3-nitrobenzene: Contains only one nitro group, resulting in different reactivity and applications.
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-diaminobenzene:
Uniqueness
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene is unique due to the presence of both nitro groups and a sulfanyl group attached to a methylphenyl ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.
特性
分子式 |
C14H12N2O4S |
|---|---|
分子量 |
304.32 g/mol |
IUPAC名 |
2-methyl-1-(4-methylphenyl)sulfanyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C14H12N2O4S/c1-9-3-5-12(6-4-9)21-14-8-11(15(17)18)7-13(10(14)2)16(19)20/h3-8H,1-2H3 |
InChIキー |
BCSSOYCHLKRKLR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2C)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11538871.png)


![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11538888.png)
![5-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11538896.png)
![4-chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11538908.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538910.png)
![2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11538918.png)
![2-[(Z)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11538919.png)
![2-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11538921.png)
![2-{2-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B11538922.png)
![N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11538933.png)
![5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11538937.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B11538957.png)
